molecular formula C7H10F3NO2 B6205523 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1343629-94-6

1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6205523
CAS No.: 1343629-94-6
M. Wt: 197.15 g/mol
InChI Key: YCYUVEPWNGWDMF-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

1343629-94-6

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c1-11-3-2-6(4-11,5(12)13)7(8,9)10/h2-4H2,1H3,(H,12,13)

InChI Key

YCYUVEPWNGWDMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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